
Dxd
Descripción general
Descripción
Dxd, también conocido como un derivado de exatecán, es un potente inhibidor de la topoisomerasa I del ADN. Se utiliza principalmente como carga útil en conjugados de anticuerpo-fármaco (ADC) para la terapia dirigida del cáncer. This compound es conocido por su alta citotoxicidad y su capacidad para inducir la muerte celular en las células cancerosas al interferir con los procesos de replicación y transcripción del ADN .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Dxd implica múltiples pasos, comenzando con la estructura básica de la camptotecina, un alcaloide natural. El proceso incluye la introducción de varios grupos funcionales para mejorar su potencia y solubilidad. Los pasos clave incluyen:
Funcionalización del núcleo de camptotecina: Esto incluye la adición de un anillo F y un segundo centro quiral, que son cruciales para su actividad.
Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso se lleva a cabo en entornos controlados para mantener la estabilidad del compuesto. El producto final se formula posteriormente para su uso en ADC .
Análisis De Reacciones Químicas
Activation and Metabolite Release
DXd exhibits three critical activation reactions in biological systems:
A. Lysosomal Degradation
- Proteolytic cleavage : Lysosomal enzymes (e.g., cathepsins) hydrolyze the GGFG linker .
- Self-immolation : The resulting intermediate undergoes β-elimination, releasing free this compound .
B. Metabolite Formation
Released this compound undergoes further transformations:
Metabolite | Modification | Bioactivity |
---|---|---|
14a | Thiol derivative | Reduced membrane permeability |
14b | S-methylated 14a | Increased cytotoxicity (IC₅₀ 0.31 μmol/L) |
12 | Hydroxyl-bearing | Higher potency than this compound |
Mechanism of TOP1 Inhibition
This compound interacts with DNA-topoisomerase I complexes through:
The 2-hydroxyacetyl group reduces hydrogen bonding compared to exatecan, explaining this compound's slightly lower potency (IC₅₀ 0.31 vs 0.25 μmol/L) .
Bystander Effect Chemistry
This compound demonstrates unique membrane permeability due to:
- Lipophilic efficiency (LLE = 5.2) enabling transcellular diffusion
- pH stability : Remains active in extracellular matrix (pH 7.4) and lysosomes (pH 4.5)
This allows this compound to kill adjacent cancer cells regardless of target expression, with bystander activity quantified as:
ADC | Bystander Killing Efficiency |
---|---|
R-DXd | 68% tumor growth inhibition in mixed cell populations |
T-DXd | 5.7x increased potency vs non-permeable payloads |
Stability and Reactivity
Key chemical stability parameters:
The combination of controlled release kinetics and membrane permeability makes this compound a paradigm-shifting ADC payload, demonstrating improved therapeutic indices over previous topoisomerase inhibitors like SN-38 .
Aplicaciones Científicas De Investigación
Dxd tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: Utilizado como compuesto modelo para estudiar los mecanismos de inhibición de la topoisomerasa y el daño del ADN.
Biología: Empleadado en estudios de biología celular para comprender los efectos del daño del ADN en la progresión del ciclo celular y la apoptosis.
Medicina: Incorporado a ADC para la terapia dirigida del cáncer, mostrando resultados prometedores en ensayos clínicos para varios tipos de cáncer, como el cáncer de mama y el cáncer de pulmón de células no pequeñas
Industria: Utilizado en el desarrollo de nuevos ADC con mayor eficacia y menores efectos secundarios.
Mecanismo De Acción
Dxd ejerce sus efectos inhibiendo la topoisomerasa I del ADN, una enzima que juega un papel crucial en la replicación y transcripción del ADN. Al unirse al complejo topoisomerasa I-ADN, this compound impide la re-ligadura de la hebra de ADN escindida, lo que lleva a la acumulación de roturas de ADN y, en última instancia, a la muerte celular. Este mecanismo es particularmente efectivo en las células cancerosas que se dividen rápidamente, lo que hace que this compound sea un potente agente anticancerígeno .
Comparación Con Compuestos Similares
Dxd se suele comparar con otros inhibidores de la topoisomerasa I, como el irinotecán y el topotecán. Si bien todos estos compuestos comparten un mecanismo de acción similar, this compound tiene varias características únicas:
Mayor potencia: This compound tiene un valor de IC50 más bajo en comparación con el irinotecán y el topotecán, lo que indica una mayor potencia.
Mejor solubilidad: Las modificaciones en la estructura química de this compound mejoran su solubilidad, lo que lo hace más adecuado para su uso en ADC.
Efecto espectador: This compound exhibe un efecto espectador, donde la carga útil citotóxica puede difundirse a las células vecinas, mejorando su actividad antitumoral.
Compuestos Similares:
- Irinotecán
- Topotecán
- Derivados de la camptotecina
Actividad Biológica
Deruxtecan (DXd) is a novel antibody-drug conjugate (ADC) that has garnered significant attention in oncology due to its potent antitumor activity and unique mechanism of action. This article explores the biological activity of this compound, focusing on its pharmacological effects, case studies, and research findings.
Overview of Deruxtecan
Deruxtecan is an exatecan derivative utilized as a cytotoxic payload in ADCs. Its mechanism involves targeting specific tumor-associated antigens, leading to selective delivery of the drug to cancer cells. The ADC technology combines the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule drugs, enhancing therapeutic efficacy while minimizing systemic toxicity.
The biological activity of this compound is primarily mediated through the following mechanisms:
- Targeted Binding : this compound-containing ADCs bind to specific antigens on the surface of tumor cells, facilitating internalization.
- Cytotoxic Payload Release : Once internalized, the ADC is transported to lysosomes where the cytotoxic payload (this compound) is released. This leads to DNA damage and apoptosis in targeted cells.
- Bystander Effect : The released this compound exhibits membrane permeability, allowing it to affect neighboring cells even if they do not express the target antigen, thus enhancing overall tumor cell death .
Pharmacological Profile
The pharmacokinetics and safety profile of this compound have been extensively studied in preclinical models and clinical trials. Key findings include:
- Plasma Concentrations : In cynomolgus monkeys, plasma concentrations of this compound were measured following intravenous administration, showing a favorable pharmacokinetic profile with limited systemic exposure over time .
- Safety Profile : Studies indicate that this compound has an acceptable safety profile, with a maximum tolerated dose identified at 30 mg/kg in non-human primates .
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy of this compound in various cancer types:
- HER2-Positive Breast Cancer : In a pivotal study involving patients with HER2-positive breast cancer, DS-8201a (an ADC utilizing this compound) demonstrated significant antitumor activity against trastuzumab-resistant tumors. The trial reported a high overall response rate and manageable safety profile .
- TROP2-Directed ADCs : Datopotamab deruxtecan (Dato-DXd), another ADC employing this compound, was tested in patients with hormone receptor-positive breast cancer. Preliminary results showed improved progression-free survival compared to standard chemotherapy .
- CDH6-Expressing Tumors : Raludotatug deruxtecan (R-DXd) exhibited potent antitumor activity against CDH6-expressing tumors in mouse models, indicating its potential application in treating specific solid tumors .
Data Table: Summary of Clinical Findings
Propiedades
IUPAC Name |
N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXLYXLUCNZSAA-QLXKLKPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1599440-33-1 | |
Record name | N-((1S,9S)-9-Ethyl-5-fluoro-2,3,9,10,13,15-hexahydro-9-hydroxy-4-methyl-10,13-dioxo-1H,12H-benzo(de)pyrano(3',4':6,7)indolizino(1,2-b)quinolin-1-yl)-2-hydroxyacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACETAMIDE, N-((1S,9S)-9-ETHYL-5-FLUORO-2,3,9,10,13,15-HEXAHYDRO-9-HYDROXY-4-METHYL-10,13-DIOXO-1H,12H-BENZO(DE)PYRANO(3',4':6,7)INDOLIZINO(1,2-B)QUINOLIN-1-YL)-2-HYDROXY- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQM5SD32BQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.